

Environmental Fate of Reactive Red 180: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive red 180

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Abstract: **Reactive Red 180** (RR180), a widely used monoazo dye in the textile industry, is a significant environmental contaminant due to its high water solubility, stability, and the recalcitrant nature of its complex aromatic structure. This technical guide provides an in-depth analysis of the environmental fate of **Reactive Red 180**, focusing on its transformation and degradation through biological, chemical, and photochemical pathways. It synthesizes quantitative data from various studies, details experimental methodologies, and presents visual workflows and degradation pathways to serve as a comprehensive resource for researchers, environmental scientists, and professionals in drug development and toxicology.

Introduction to Reactive Red 180

Reactive Red 180 (CAS No: 72828-03-6) is a single azo class reactive dye with the molecular formula $C_{29}H_{19}N_3Na_4O_{17}S_5$ and a molecular weight of 933.76 g/mol [1]. Its structure contains an azo bond (-N=N-) which acts as the chromophore, and reactive groups that form covalent bonds with fibers like cellulose under alkaline conditions[2][3]. The high degree of sulfonation in its structure makes it highly soluble in water[4]. However, the efficiency of the dyeing process is often incomplete, leading to a significant portion of the dye being released into wastewater[3]. The stability of the azo bond and aromatic rings makes RR180 and similar dyes resistant to conventional wastewater treatment methods, posing risks to aquatic ecosystems[5][6].

Biodegradation Pathways

The primary mechanism for the biological breakdown of azo dyes like RR180 involves the reductive cleavage of the azo bond, typically under anaerobic or anoxic conditions, followed by

the aerobic degradation of the resulting aromatic amines[7][8].

Anaerobic and Anoxic Degradation

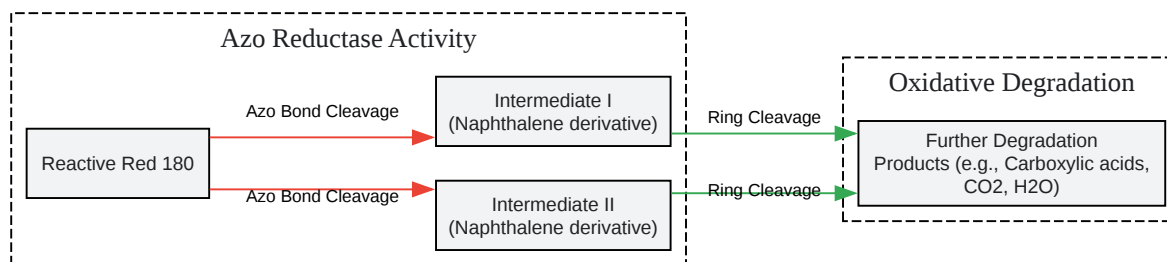
Under anaerobic conditions, various microorganisms utilize azo dyes as electron acceptors. The initial and rate-limiting step is the breaking of the azo linkage by intracellular enzymes like azoreductases, leading to the decolorization of the dye and the formation of generally colorless, but potentially hazardous, aromatic amines[4][7].

A study using *Citrobacter* sp. CK3, isolated from textile mill activated sludge, demonstrated approximately 95% decolorization of RR180 (200 mg/L) within 36 hours under anaerobic conditions[9]. This process was identified as biodegradation rather than surface adsorption[9].

Aerobic Degradation

While the initial azo bond cleavage is favored under anaerobic conditions, subsequent degradation of the resulting aromatic amines typically occurs under aerobic conditions[8]. Some studies have shown that certain bacteria can decolorize RR180 under aerobic or microaerophilic conditions. For instance, two bacterial isolates achieved over 90% decolorization of RR180 (250 mg/L) in 60 hours under acidic pH and aerobic conditions[10]. *Aeromonas hydrophila* SK16 has also been shown to degrade **Reactive Red 180**, producing the enzyme Riboflavin Reductase which is responsible for the degradation[5].

A proposed pathway for the degradation of RR180 by *A. hydrophila* SK16 involves the initial cleavage of the azo bond, followed by further breakdown of the resulting intermediates.



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Caption: Proposed biodegradation pathway of **Reactive Red 180** by *A. hydrophila* SK16.[5]

Quantitative Data on Biodegradation

The efficiency of microbial decolorization of **Reactive Red 180** is influenced by several factors including the microbial strain, pH, temperature, dye concentration, and the presence of co-substrates.

Microbial Strain	Condition	Dye Conc. (mg/L)	Decolorization (%)	Time (h)	Optimal pH	Optimal Temp. (°C)	Ref
Citrobacter sp. CK3	Anaerobic	200	~95%	36	7.0	32	[9]
Citrobacter sp. CK3	Anaerobic	1000	Tolerated	-	7.0	32	[9]
Isolate-1	Aerobic	250	92.11%	60	5.5	36±2	[10]
Isolate-2	Aerobic	250	90.31%	60	6.0	36±2	[10]
Aeromonas hydrophila SK16	Combined Bio-AOP	-	100%	-	-	-	[5]
Bacillus subtilis SVM1	Static/Shaking	200	93%	42	8.0	37	[11]

Photodegradation

Photodegradation involves the breakdown of dye molecules using light energy, often enhanced by a photocatalyst. This process is a form of Advanced Oxidation Process (AOP).

Photocatalytic Degradation

Semiconductor photocatalysis, using materials like zinc oxide (ZnO) or titanium dioxide (TiO₂), is an effective method for degrading RR180. Under UV or solar irradiation, the catalyst

generates highly reactive hydroxyl radicals ($\bullet\text{OH}$) that can mineralize the dye into CO_2 , H_2O , and inorganic ions[12][13].

One study achieved complete removal of RR180 (25 ppm) in 2 hours using ZnO photocatalysis under optimal conditions[12]. Another investigation using a TiO_2 /Xanthan Gum composite under solar light achieved 92.5% degradation of RR180 (25 mg/L) in 120 minutes[14].

Solar-Assisted Degradation with H_2O_2

The combination of solar light with hydrogen peroxide (H_2O_2 /Solar) is an economical AOP. Solar irradiation cleaves H_2O_2 to produce hydroxyl radicals, which then attack the dye molecule. Complete (100%) decolorization of RR180 (100 mg/L) was achieved using this method with an optimal H_2O_2 concentration of 700 mM at pH 7[15].

Quantitative Data on Photodegradation

Method	Catalyst / Reagent	Dye Conc.	Removal (%)	Time	Optimal pH	Other Conditions	Ref
Photocatalysis	ZnO	25 ppm	100%	2 h	10	0.5 g/L ZnO	[12]
H_2O_2 /Solar Light	H_2O_2	100 mg/L	100%	13 h	7	700 mM H_2O_2	[15]
Solar Photocatalysis	TiO_2 /Xanthan Gum	25 mg/L	92.5%	120 min	5	25 mg/L catalyst, 400 mg/L H_2O_2	[14]

Chemical Degradation

Hydrolysis

Reactive dyes can react with water in a process called hydrolysis, especially under the alkaline conditions used for dyeing[2][3]. This reaction deactivates the dye by converting its reactive group into a hydroxyl group, preventing it from binding to the fiber[16][17]. The hydrolyzed dye remains in the effluent, contributing significantly to its color and pollution load[3]. The rate of

hydrolysis is influenced by temperature, pH, and electrolyte concentration[17]. While hydrolysis modifies the dye molecule, it does not typically lead to complete mineralization.

Advanced Oxidation Processes (AOPs)

Besides photodegradation, other AOPs like the Fenton process ($\text{Fe}^{2+}/\text{H}_2\text{O}_2$) can effectively degrade reactive dyes. These methods rely on the generation of powerful hydroxyl radicals to oxidize the complex dye structure[5]. A combined treatment using *Aeromonas hydrophila* SK16 followed by H_2O_2 (4%) resulted in 100% decolorization of RR180[5].

Ecotoxicity

The environmental impact of **Reactive Red 180** and its degradation byproducts is a critical concern. While the parent dye may exhibit some toxicity, the aromatic amines formed during anaerobic degradation can be more toxic, mutagenic, or carcinogenic[7][18].

Phytotoxicity studies have shown that untreated dye effluent can inhibit plant growth. In one experiment, the germination percentage of seeds in an untreated dye solution was only 20-40%, whereas samples treated with biodegraded dye showed significantly higher germination rates of 80-95%[5]. This indicates a successful detoxification through microbial degradation.

For a similar azo dye, Reactive Red 120, the 48-hour median effective concentration (EC_{50}) for the brine shrimp *Artemia salina* was found to be 81.89 mg/L, indicating moderate toxicity[19]. Cytotoxicity studies on other reactive dyes have shown effects on human cell lines, with epidermal cells (HaCaT) sometimes being more sensitive than liver cells (HepaRG)[20][21].

Assay Type	Organism / Cell Line	Dye	Endpoint	Result	Reference
Phytotoxicity	Seed germination	RR180 (degraded)	Germination Rate	80-95% (vs 20-40% for untreated)	[5]
Aquatic Toxicity	Artemia salina	Reactive Red 120	EC ₅₀ -48h	81.89 mg/L	[19]
Cytotoxicity	HaCaT (human keratinocytes)	Reactive Red 120	Cytotoxicity	Observed	[21]

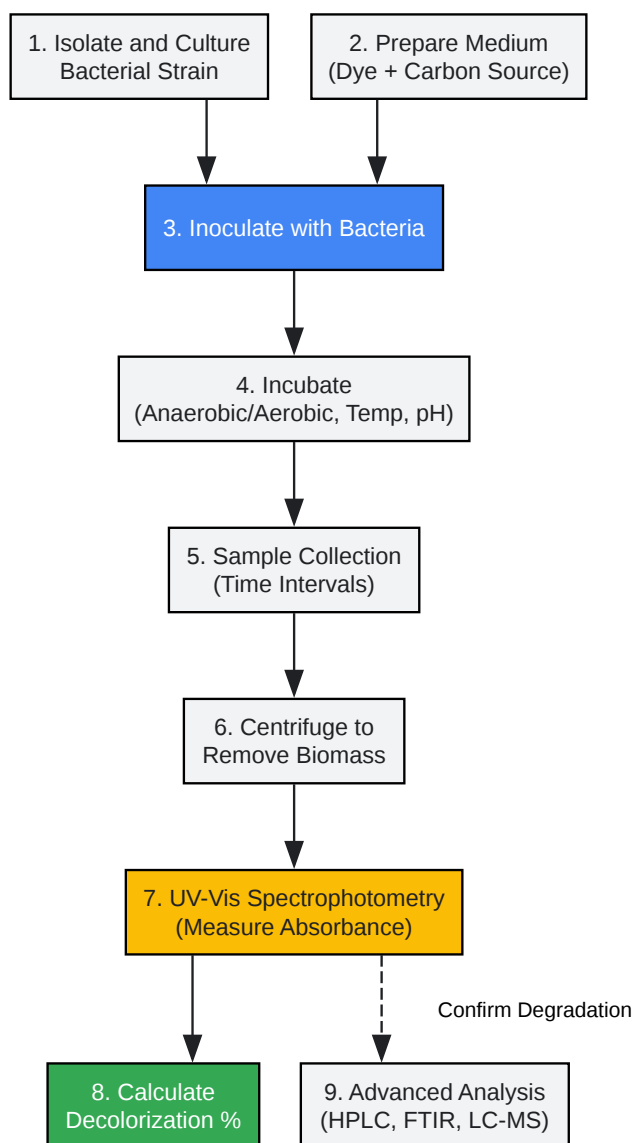
Experimental Protocols & Workflows

Protocol: Bacterial Decolorization of RR180

This protocol is a synthesis based on methodologies reported for *Citrobacter* sp. CK3 and other isolates[\[9\]](#)[\[10\]](#).

- Strain Isolation & Culture: Isolate bacteria from textile effluent sludge. Culture the isolate in a nutrient broth medium.
- Decolorization Assay:
 - Prepare a mineral salt medium containing RR180 at a specific concentration (e.g., 200 mg/L).
 - Add a carbon source (e.g., 4 g/L glucose or sucrose) as an electron donor[\[9\]](#)[\[10\]](#).
 - Adjust the pH to the optimum for the strain (e.g., pH 7.0)[\[9\]](#).
 - Inoculate the medium with a 10% v/v overnight grown bacterial culture[\[10\]](#).
 - Incubate under optimal conditions (e.g., 32°C, static for anaerobic, or 36°C, shaking for aerobic)[\[9\]](#)[\[10\]](#).

- Analysis:
 - Withdraw aliquots at regular time intervals.
 - Centrifuge to remove bacterial cells.
 - Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_{max}) using a UV-Vis spectrophotometer.
 - Calculate the percentage of decolorization.
- Confirmation of Biodegradation: Analyze the degradation products using techniques like High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), or LC-MS to identify changes in chemical structure[5][11][22].



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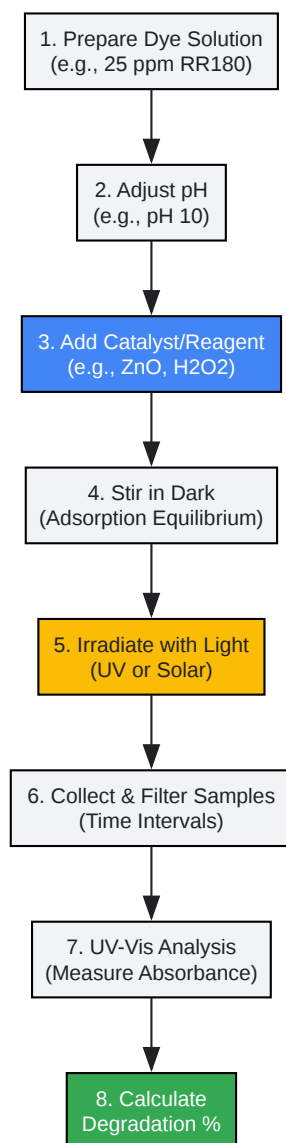
Caption: A typical experimental workflow for studying bacterial decolorization of dyes.

Protocol: Photocatalytic Degradation of RR180

This protocol is based on methodologies for ZnO and solar-assisted degradation[12][15].

- Reactor Setup: Use a suitable photoreactor. For solar experiments, use flasks exposed to direct sunlight[15].
- Reaction Mixture Preparation:

- Prepare an aqueous solution of RR180 (e.g., 25 ppm)[[12](#)].
- Adjust the pH to the optimal value (e.g., pH 10 for ZnO, pH 7 for H₂O₂/Solar)[[12](#)][[15](#)].
- Add the photocatalyst (e.g., 0.5 g/L ZnO) or reagent (e.g., 700 mM H₂O₂)[[12](#)][[15](#)].
- Photoreaction:
 - Stir the mixture in the dark for a period (e.g., 30 min) to establish adsorption-desorption equilibrium.
 - Expose the mixture to a light source (UV lamp or sunlight).
- Analysis:
 - Withdraw samples at set time intervals.
 - Filter or centrifuge the samples to remove the catalyst particles.
 - Measure the absorbance of the solution at the dye's λ_{max} using a UV-Vis spectrophotometer.
 - Calculate the degradation efficiency.



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- To cite this document: BenchChem. [Environmental Fate of Reactive Red 180: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380738#environmental-fate-of-reactive-red-180]

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